molecular formula C8H11BrN2 B1437685 5-bromo-N-isopropylpyridin-2-amine CAS No. 443339-43-3

5-bromo-N-isopropylpyridin-2-amine

Cat. No. B1437685
M. Wt: 215.09 g/mol
InChI Key: UMZUXTPLNJIIJU-UHFFFAOYSA-N
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Description

5-bromo-N-isopropylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C8H11BrN2 .

Scientific Research Applications

Catalysis and Chemical Synthesis

5-bromo-N-isopropylpyridin-2-amine is involved in various catalytic and synthetic processes. For example, it serves as a substrate in the selective amination of polyhalopyridines catalyzed by palladium complexes, which predominately yields aminated pyridine products with excellent chemoselectivity and isolated yield (Ji, Li, & Bunnelle, 2003). This compound also demonstrates regioselective displacement reactions with ammonia, forming substituted aminopyrimidines, which are important in the synthesis of novel organic compounds (Doulah et al., 2014).

Development of New Organic Compounds

Research has explored the transformation of 5-bromo-N-isopropylpyridin-2-amine into new organic molecules. For instance, it acts as a precursor in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, indicating its versatility in creating heterocyclic compounds with potential applications in pharmaceuticals and materials science (Bakavoli, Nikpour, & Rahimizadeh, 2006). Moreover, its involvement in the Suzuki cross-coupling reaction to produce novel pyridine derivatives showcases its utility in crafting compounds with specific electronic and structural properties, which are analyzed using quantum mechanical investigations for potential applications including liquid crystals and biological activities (Ahmad et al., 2017).

Novel Reactions and Mechanisms

Research into 5-bromo-N-isopropylpyridin-2-amine has also contributed to understanding novel chemical reactions and mechanisms. Studies on its reactivity have led to discoveries in the field of amination reactions, providing insights into the selectivity and efficiency of these processes. Such investigations are crucial for advancing synthetic methodologies and developing more effective and sustainable chemical reactions (Kroon & Plas, 2010).

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromopropane, indicates that it is highly flammable and may cause damage to organs through prolonged or repeated exposure if inhaled . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to keep away from heat/sparks/open flames/hot surfaces .

Relevant Papers The search results include a review article on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . This paper could provide valuable insights into the properties and potential applications of 5-bromo-N-isopropylpyridin-2-amine, given its classification as a pyridine derivative.

properties

IUPAC Name

5-bromo-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZUXTPLNJIIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651963
Record name 5-Bromo-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-isopropylpyridin-2-amine

CAS RN

443339-43-3
Record name 5-Bromo-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-chloropyrimidine (600 mg) in THF (10 mL) was added isopropylamine (5.30 mL) and the reaction heated at 65° C. for 16 h. After cooling to room temperature the mixture was poured into 2 M aqueous HCl (30 mL) and washed with dichloromethane (30 mL). The aqueous layer was made basic with sodium carbonate and the product extracted into dichloromethane (3×20 mL). The organic layers were dried (MgSO4) and reduced in vacuo to give (5-bromo-pyridin-2-yl)-isopropylamine as an off-white solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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